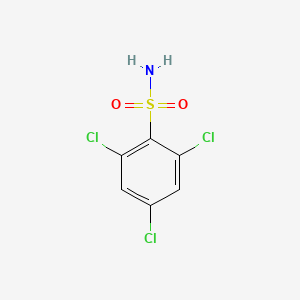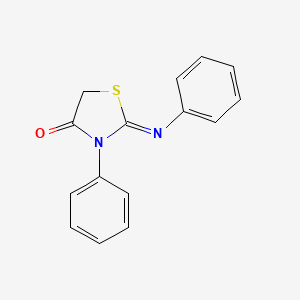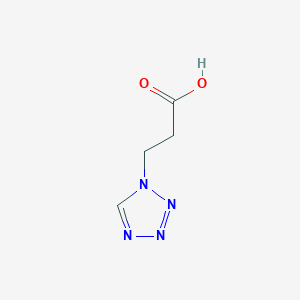![molecular formula C18H15NO4 B1301283 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde CAS No. 73279-02-4](/img/structure/B1301283.png)
4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde” involves N-(3-Bromopropyl)phthalimide and 4-Hydroxybenzaldehyde . The reaction conditions involve the use of trifluoroacetic acid in dichloromethane at 20℃ for 1 hour under an inert atmosphere .Molecular Structure Analysis
The InChI code for the compound is 1S/C11H9NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,7H,3,6H2 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Researchers have explored the utility of related compounds in organic synthesis, demonstrating the potential applications of 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde analogs. For instance, the acid-catalyzed condensation of glycerol with benzaldehyde derivatives has been investigated for the production of potential novel platform chemicals, highlighting the relevance of such compounds in synthesizing [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which serve as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007). Moreover, the synthesis of 1,3-dioxolane derivatives showcases the potential of using compounds with similar structures in creating functionally diverse molecules, which can be further modified through bromination, dichlorocarbene addition, and epoxidation reactions (Kerimov, 2001).
Material Science and Electrochemistry
In material science, the electrochemical polymerization of pyrrole-containing compounds on Pt electrodes has been studied, revealing that such structures exhibit high electrocatalytic activity for benzyl alcohol oxidation. This suggests that derivatives of this compound could be explored for their electrocatalytic properties and potential application in developing new materials or coatings with specific electrochemical behaviors (Lu et al., 2014).
Biological and Pharmaceutical Research
Although specific studies directly addressing this compound in biological or pharmaceutical contexts were not found, related research emphasizes the importance of structurally similar compounds in medicinal chemistry. For example, derivatives synthesized from analogous chemical structures have shown antiparasitic activity against various pathogens, underscoring the potential of these compounds in developing new therapeutic agents (Azas et al., 2003).
Wirkmechanismus
The mechanism of action for “4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde” is not explicitly mentioned in the search results. It’s possible that the mechanism of action could vary depending on the specific application of the compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-12-13-6-8-14(9-7-13)23-11-3-10-19-17(21)15-4-1-2-5-16(15)18(19)22/h1-2,4-9,12H,3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACIDFSJZAPASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365803 | |
| Record name | 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73279-02-4 | |
| Record name | 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


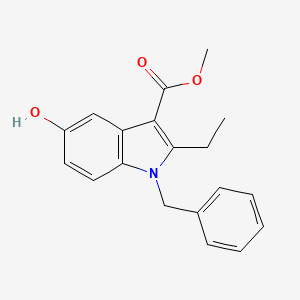
![3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile](/img/structure/B1301202.png)
![2-nitro-11H-dibenzo[b,e][1,4]dioxepine](/img/structure/B1301204.png)
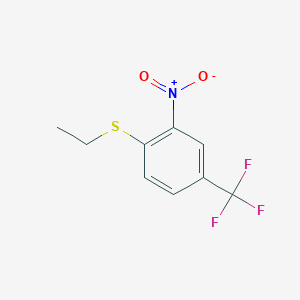
![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1301213.png)


![Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1301219.png)

